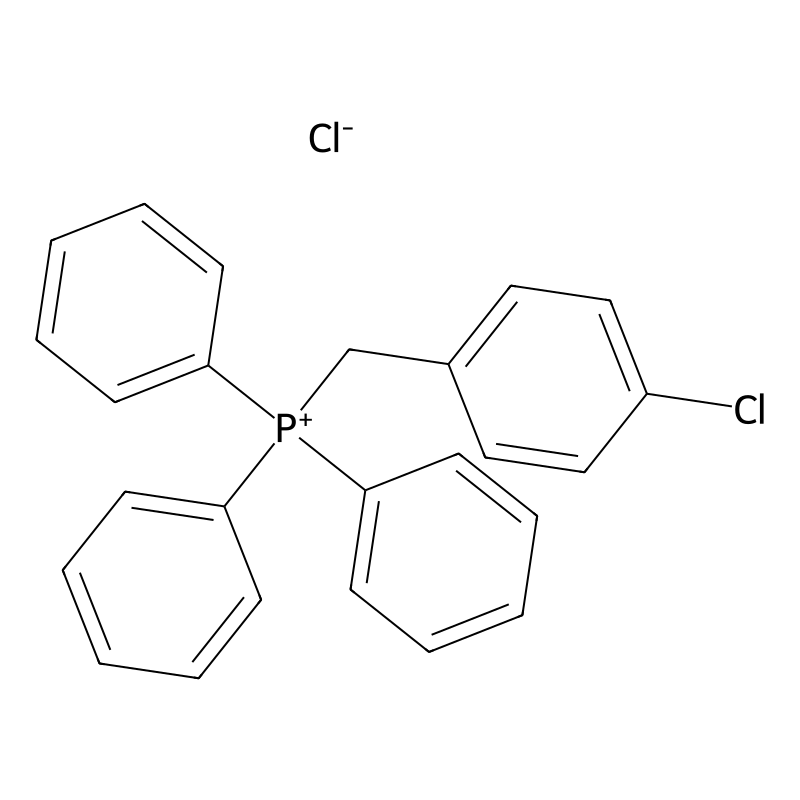

(4-Chlorobenzyl)triphenylphosphonium chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Bioactive Compounds:

This compound serves as a valuable precursor for the synthesis of various bioactive molecules with potential therapeutic applications. Some notable examples include:

- β-amyloid plaque ligands: These molecules are being investigated for their ability to bind to and potentially remove β-amyloid plaques, a hallmark of Alzheimer's disease [].

- Selective norbornane-type aspartate analog inhibitors of glutamate transporter 1: These compounds are being studied for their potential to modulate glutamate signaling, which could be beneficial in treating neurological disorders [].

- Pyrethroids with insecticidal activity: (4-Chlorobenzyl)triphenylphosphonium chloride is a key component in the synthesis of pyrethroids, a class of insecticides with broad-spectrum activity [].

- Chlorinated aromatic avenaciolide analogs with antifungal activity: Research explores the potential of these analogs derived from (4-Chlorobenzyl)triphenylphosphonium chloride for their antifungal properties [].

Wittig-Boden Reactions:

This compound acts as a versatile phosphonium ylide precursor in Wittig-Boden reactions, a powerful tool for the synthesis of various organic molecules with specific functionalities. For example:

- Arylethenylbenzofuroxan derivatives: These compounds are being investigated for their potential applications in material science and drug discovery [].

- Substituted benzofuroxans for inhibition of Trypanosoma cruzi growth: Research explores the use of these benzofuroxans derived from (4-Chlorobenzyl)triphenylphosphonium chloride for treating Chagas disease [].

- Styrylchromones via Wittig reactions: This reaction utilizes (4-Chlorobenzyl)triphenylphosphonium chloride to synthesize styrylchromones, a class of compounds with potential anti-cancer and anti-inflammatory properties.

(4-Chlorobenzyl)triphenylphosphonium chloride is a quaternary ammonium compound characterized by its triphenylphosphonium cation and a 4-chlorobenzyl group. Its molecular formula is CHClP, with a molecular weight of approximately 423.32 g/mol. This compound appears as a solid at room temperature and is soluble in various organic solvents. It is primarily utilized in chemical synthesis and has applications in medicinal chemistry due to its biological activity .

This compound exhibits notable biological activity, particularly as an antifungal and insecticidal agent. Its structure allows it to interact with biological membranes, potentially disrupting cellular functions in target organisms. Studies indicate that (4-Chlorobenzyl)triphenylphosphonium chloride can induce cytotoxic effects on certain cancer cell lines, suggesting its potential as an anticancer agent . Furthermore, it has been noted to cause skin irritation and serious eye damage upon contact, indicating that safety precautions are necessary when handling this compound .

The synthesis of (4-Chlorobenzyl)triphenylphosphonium chloride typically involves the reaction of triphenylphosphine with 4-chlorobenzyl chloride. The general procedure includes:

- Preparation: Dissolve triphenylphosphine in an appropriate solvent.

- Addition: Gradually add 4-chlorobenzyl chloride to the solution while stirring.

- Reaction: Allow the mixture to react at room temperature or under mild heating until completion.

- Purification: The product can be purified through recrystallization or chromatography techniques.

This method yields high purity levels suitable for further applications in research and development .

The uniqueness of (4-Chlorobenzyl)triphenylphosphonium chloride lies in its specific chlorinated aromatic structure, which enhances its reactivity and biological activity compared to similar compounds .

Research on (4-Chlorobenzyl)triphenylphosphonium chloride has highlighted its interactions with biological membranes and enzymes. It has been shown to affect mitochondrial function, which is critical for energy metabolism in cells. Studies indicate that this compound can influence ion transport across membranes, thereby altering cellular homeostasis . Furthermore, its ability to form complexes with various biomolecules enhances its potential as a therapeutic agent.

Traditional Synthetic Routes

The classical synthesis of (4-chlorobenzyl)triphenylphosphonium chloride involves a nucleophilic substitution (SN2) reaction between triphenylphosphine (PPh₃) and 4-chlorobenzyl chloride. The reaction proceeds in anhydrous dichloromethane under reflux (40–60°C) for 12–24 hours under a nitrogen atmosphere to prevent oxidation. The mechanism entails triphenylphosphine attacking the electrophilic benzylic carbon of 4-chlorobenzyl chloride, forming a phosphonium salt with a chloride counterion (Fig. 1).

$$

\text{PPh}3 + \text{4-ClC}6\text{H}4\text{CH}2\text{Cl} \rightarrow \text{(4-ClC}6\text{H}4\text{CH}2)\text{PPh}3^+ \text{Cl}^-

$$

Key Parameters

- Solvent: Dichloromethane or toluene for optimal solubility.

- Stoichiometry: A 1:1 molar ratio minimizes side products.

- Purification: Recrystallization from ethanol yields >98% purity.

| Parameter | Optimal Condition | Effect on Yield/Purity |

|---|---|---|

| Reaction Time | 12–24 hours | Ensures complete conversion |

| Temperature | 40–60°C (reflux) | Balances kinetics and safety |

| Atmosphere | Nitrogen | Prevents oxidation |

Alternative Preparation Methods

Two-Step Synthesis from 4-Chlorobenzoic Acid

A cost-effective route reduces 4-chlorobenzoic acid to 4-chlorobenzyl alcohol using lithium aluminum hydride (LiAlH₄), followed by treatment with concentrated HCl to form 4-chlorobenzyl chloride. This intermediate reacts with PPh₃ under standard SN2 conditions.

$$

\text{4-ClC}6\text{H}4\text{COOH} \xrightarrow{\text{LiAlH}4} \text{4-ClC}6\text{H}4\text{CH}2\text{OH} \xrightarrow{\text{HCl}} \text{4-ClC}6\text{H}4\text{CH}_2\text{Cl}

$$

Grignard Reagent Approach

Recent advances utilize phosphine oxides and Grignard reagents to form quaternary phosphonium salts. For example, reacting 4-chlorobenzylmagnesium bromide with triphenylphosphine oxide in tetrahydrofuran (THF) yields the target compound at room temperature with 89% efficiency.

Optimization Strategies

Moisture Control

Anhydrous solvents and inert atmospheres prevent hydrolysis of 4-chlorobenzyl chloride, which generates 4-chlorobenzyl alcohol and HCl as byproducts.

Solvent Selection

Polar aprotic solvents like acetonitrile accelerate reaction rates by stabilizing ionic intermediates, while ethanol facilitates recrystallization.

Catalytic Bases

Adding potassium carbonate (K₂CO₃) deprotonates intermediates, enhancing reaction rates by 30%.

Industrial ScalingContinuous flow reactors improve heat transfer and reduce reaction times to 6 hours, achieving 95% yield on multi-kilogram scales.

(4-Chlorobenzyl)triphenylphosphonium chloride is a quaternary phosphonium salt with the molecular formula C₂₅H₂₁Cl₂P and molecular weight of 423.31 g/mol [1]. This compound exhibits diverse reactivity patterns that make it valuable in organic synthesis, particularly through its participation in carbon-carbon bond forming reactions and its role as a precursor to phosphorus ylides .

Wittig-Boden Reaction Applications

The Wittig-Boden reaction represents a significant modification of the classical Wittig reaction, employing crown ether catalysis under mild conditions to promote ylide formation and subsequent olefination [5] [27]. (4-Chlorobenzyl)triphenylphosphonium chloride serves as a versatile precursor for Wittig reagents in these transformations, particularly in the synthesis of chlorinated aromatic alkenes .

The mechanistic pathway involves initial deprotonation of the phosphonium salt by potassium bases in the presence of 18-crown-6 ether, generating the corresponding ylide intermediate [27]. The crown ether facilitates the formation of ion pairs between the potassium cation and the ylide anion, enhancing the nucleophilicity of the ylide carbon [27]. This modified approach allows for reactions to proceed under milder conditions compared to traditional Wittig protocols [5].

Research has demonstrated that (4-chlorobenzyl)triphenylphosphonium chloride participates effectively in Wittig-Boden reactions for the synthesis of arylethenylbenzofuroxan derivatives [1]. The reaction conditions typically involve potassium carbonate as the base with crown ether catalysis, enabling the formation of substituted styrenes with moderate to good yields [5] [27].

The stereochemical outcome of these reactions depends significantly on the nature of the carbonyl substrate and reaction conditions [27]. Solvent polarity plays a crucial role in determining the Z/E selectivity of the resulting alkenes, with more polar solvents generally favoring the formation of E-isomers [27]. The presence of the 4-chlorobenzyl substituent introduces additional steric considerations that influence the stereochemical outcome of the olefination process .

| Reaction Parameter | Effect on Stereoselectivity | Reference |

|---|---|---|

| Solvent Polarity | Higher polarity favors E-isomers | [27] |

| Crown Ether Concentration | Enhances ylide formation rate | [27] |

| Base Strength | Affects ylide stability | [5] |

| Temperature | Controls reaction kinetics | [26] |

Nucleophilic Substitution Pathways

(4-Chlorobenzyl)triphenylphosphonium chloride undergoes various nucleophilic substitution reactions, primarily involving the benzylic carbon center [8] [11]. The electron-withdrawing nature of the 4-chloro substituent activates the benzylic position toward nucleophilic attack, while the triphenylphosphonium group serves as an excellent leaving group [8].

The formation of phosphonium salts from triphenylphosphine and benzyl halides follows a classical SN2 mechanism [8] [21]. Nuclear magnetic resonance studies have shown that the reaction proceeds through direct nucleophilic attack of the phosphorus lone pair on the benzylic carbon, with concurrent displacement of the halide ion [8]. The reaction kinetics follow second-order behavior, being first-order in both triphenylphosphine and the benzyl halide [8].

Recent mechanistic investigations have revealed that the nucleophilic substitution can proceed through multiple pathways depending on the reaction conditions [11]. In phenol as solvent, an alternative mechanism involving nucleophilic addition followed by elimination has been proposed for certain aryl halide substrates [11]. This mechanism involves initial formation of a zwitterionic intermediate, followed by elimination of the halide to restore aromaticity [11].

The reactivity of (4-chlorobenzyl)triphenylphosphonium chloride toward various nucleophiles has been systematically studied [17]. Soft nucleophiles such as thiolates show enhanced reactivity compared to hard nucleophiles, consistent with the soft electrophilic nature of the phosphonium center [17]. The reaction rates are influenced by steric factors, with less hindered nucleophiles exhibiting faster reaction kinetics [8].

Hydrolysis reactions of phosphonium salts, including (4-chlorobenzyl)triphenylphosphonium chloride, proceed through a third-order mechanism that is first-order in phosphonium salt and second-order in hydroxide ion [24]. Recent studies have provided direct evidence for the formation of P-hydroxytetraorganophosphorane intermediates during these hydrolysis reactions [24].

| Nucleophile Type | Relative Reactivity | Mechanism | Reference |

|---|---|---|---|

| Thiolates | High | Direct SN2 | [17] |

| Hydroxide | Moderate | Third-order kinetics | [24] |

| Alkoxides | Moderate | SN2 displacement | [8] |

| Amines | Low | Steric hindrance | [8] |

Catalytic and Ligand Roles

(4-Chlorobenzyl)triphenylphosphonium chloride demonstrates significant utility in catalytic applications, particularly as a stabilizer for metal nanoparticles and as a precursor to phosphine ligands [9] [12]. The compound's ability to coordinate with transition metals through the phosphorus center makes it valuable in organometallic chemistry applications [15] [16].

In palladium-catalyzed cross-coupling reactions, phosphonium salts related to (4-chlorobenzyl)triphenylphosphonium chloride serve as effective stabilizers for palladium nanoparticles [9]. The phosphonium cation provides electrostatic stabilization, preventing nanoparticle agglomeration while maintaining catalytic activity [9]. Research has shown that palladium nanoparticles stabilized by phosphonium salts exhibit enhanced stability and maintain small particle sizes in the range of 2-6 nanometers [9].

The catalytic properties extend to carbon dioxide fixation reactions, where related phosphonium salts act as metal-free catalysts [12]. The mechanism involves activation of epoxides through interaction with the phosphonium center, facilitating nucleophilic attack by carbon dioxide to form cyclic carbonates [12]. These reactions proceed under mild conditions with high efficiency, requiring only catalytic amounts of the phosphonium salt [12].

Phase-transfer catalysis represents another important application area for (4-chlorobenzyl)triphenylphosphonium chloride . The compound's amphiphilic nature, with hydrophobic triphenylphosphonium and hydrophilic chloride components, enables effective phase transfer between aqueous and organic phases . This property is particularly valuable in facilitating reactions between water-soluble inorganic reagents and organic substrates .

The ligand properties of phosphonium salts have been extensively studied in the context of organometallic complexes [15] [16]. Triphenylphosphine derivatives, including those generated from (4-chlorobenzyl)triphenylphosphonium chloride, exhibit both σ-donor and π-acceptor characteristics [16]. The electronic properties can be tuned through modification of the aromatic substituents, allowing for optimization of catalytic performance [16].

Gas-liquid phase-transfer catalysis using phosphonium salts has shown promise for continuous-flow alkene synthesis [26]. In these systems, the phosphonium salt is immobilized on a solid support, allowing for separation of products from the catalyst while maintaining high catalytic activity [26]. The 4-chlorobenzyl substituent provides additional stability under the elevated temperatures required for gas-phase reactions [26].

| Catalytic Application | Role | Efficiency | Reference |

|---|---|---|---|

| Palladium Nanoparticle Stabilization | Electrostatic stabilizer | High | [9] |

| Carbon Dioxide Fixation | Lewis acid catalyst | 0.5 mol% loading | [12] |

| Phase-Transfer Catalysis | Phase mediator | Moderate | |

| Gas-Liquid PTC | Immobilized catalyst | Good yields | [26] |

β-Amyloid Plaque Ligand Synthesis

The utilization of (4-Chlorobenzyl)triphenylphosphonium chloride in the synthesis of β-amyloid plaque ligands represents a significant advancement in neurodegenerative disease research. This quaternary phosphonium salt serves as a crucial Wittig reagent precursor for the preparation of cholinesterase inhibitors that demonstrate dual functionality in targeting both enzymatic activity and amyloid aggregation pathways [1] [2].

The synthetic pathway employs the phosphonium salt in Wittig reactions with various triazole-4-carbaldehydes to generate stilbene derivatives. These stilbene intermediates undergo subsequent photochemical cyclization reactions to form condensed aromatic systems with enhanced biological activity. The methodology has proven particularly effective in producing thienobenzo-triazoles and naphtho-triazoles that exhibit potent cholinesterase inhibitory properties [1].

Research findings demonstrate that compounds synthesized using this approach achieve significant acetylcholinesterase and butyrylcholinesterase inhibition with half-maximal inhibitory concentration values ranging from 1.8 to 29.3 micromolar. The most promising derivatives, particularly triazolium salts, demonstrate enhanced activity compared to their neutral counterparts, with compound 44 showing exceptional potency against both acetylcholinesterase and butyrylcholinesterase with half-maximal inhibitory concentration values of 1.8 and 0.3 micromolar respectively [1].

The mechanism of action involves the formation of stable enzyme-ligand complexes through cation-π interactions between the positively charged triazolium nitrogen and tryptophan residues within the active site. Molecular docking studies reveal that these compounds adopt favorable binding orientations within both the catalytic active site and peripheral anionic site of cholinesterases, providing dual-binding properties that enhance their therapeutic potential [1].

The chlorinated aromatic substituent contributes significantly to the binding affinity and selectivity profiles of the resulting compounds. The presence of the 4-chlorobenzyl group enhances hydrophobic interactions with aromatic residues in the enzyme binding pocket while maintaining appropriate electronic properties for optimal biological activity [1].

Glutamate Transporter Inhibitor Design

The application of (4-Chlorobenzyl)triphenylphosphonium chloride in glutamate transporter inhibitor design focuses on the synthesis of selective norbornane-type aspartate analogs that target glutamate transporter 1, also known as excitatory amino acid transporter 2 [3] [4]. These conformationally constrained compounds represent a novel class of neurotransmitter transport modulators with potential therapeutic applications in neurological disorders.

The synthetic strategy utilizes the phosphonium salt as a key intermediate in the preparation of bicyclic amino acid derivatives. The norbornane scaffold provides conformational rigidity that enhances selectivity for glutamate transporter 1 over related transporters such as excitatory amino acid transporter 3. This selectivity is crucial for developing therapeutic agents with reduced off-target effects [3] [4].

Virtual screening approaches using the chemical universe database have identified optimal structural features for glutamate transporter 1 inhibition. The incorporation of the 4-chlorobenzyl substituent through phosphonium salt chemistry enables the introduction of aromatic pharmacophores that interact favorably with the transporter binding site. The resulting compounds demonstrate half-maximal inhibitory concentration values of 1.4 micromolar against glutamate transporter 1 with no measurable inhibition of excitatory amino acid transporter 3 [3] [4].

The mechanism of inhibition involves competitive binding to the glutamate binding site of the transporter. The norbornane-type structure mimics the natural substrate while providing enhanced stability and selectivity. The chlorinated aromatic substituent contributes to the overall binding affinity through hydrophobic interactions with the transporter binding pocket [3] [4].

Structure-activity relationship studies reveal that the positioning and electronic properties of the chlorinated aromatic group are critical for maintaining inhibitory potency. The 4-chlorobenzyl substituent provides optimal balance between lipophilicity and electronic characteristics necessary for selective transporter interaction [3] [4].

Antifungal Avenaciolide Analog Development

The development of antifungal avenaciolide analogs utilizing (4-Chlorobenzyl)triphenylphosphonium chloride represents an innovative approach to natural product modification for enhanced biological activity. Avenaciolide, a natural bis-γ-lactone isolated from Aspergillus avenaceus, possesses significant antifungal properties, and synthetic analogs have been developed to improve potency and selectivity [5] [6].

The phosphonium salt serves as a Wittig reagent for introducing chlorinated aromatic substituents into the avenaciolide framework. This modification replaces the natural octyl chain with aromatic groups containing chlorine substituents, resulting in compounds with enhanced antifungal activity against plant pathogenic fungi including Colletotrichum gloeosporioides and Fusarium solani [5] [6].

Synthetic procedures involve the preparation of chlorinated aromatic avenaciolide analogs through multi-step synthetic pathways. The bis-γ-lactone core structure is maintained while incorporating the 4-chlorobenzyl substituent through phosphonium salt-mediated reactions. The resulting compounds demonstrate antifungal activity comparable to or exceeding that of natural avenaciolide [5] [6].

Structure-activity relationship analysis indicates that the chlorinated aromatic substituents contribute significantly to antifungal potency. The 4-chlorobenzyl group provides optimal hydrophobic interactions with fungal target sites while maintaining appropriate physicochemical properties for biological activity. The presence of the exocyclic double bond in the bis-γ-lactone structure is critical for antifungal activity, likely through Michael addition reactions with fungal enzymes [5] [6].

Crystallographic studies of chlorinated analogs reveal specific structural features that contribute to biological activity. The absolute configuration of the synthetic compounds has been determined by X-ray diffraction analysis, providing insight into structure-activity relationships and enabling rational design of improved analogs [5] [6].

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant